4,5-Dichloro-6-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-6-methylnicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.02 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group on the nicotinaldehyde ring
Vorbereitungsmethoden
The synthesis of 4,5-Dichloro-6-methylnicotinaldehyde typically involves the chlorination of 6-methylnicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions. Industrial production methods may involve the use of photocatalysts to enhance the reaction efficiency and yield . The reaction conditions are generally mild, and the process is designed to minimize side reactions and maximize product purity.
Analyse Chemischer Reaktionen
4,5-Dichloro-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-6-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloro-6-methylnicotinaldehyde can be compared with similar compounds such as:
6-Chloro-5-methylnicotinaldehyde: This compound has a similar structure but with only one chlorine atom.
4,6-Dichloro-5-methylnicotinaldehyde: Another closely related compound with chlorine atoms at different positions, leading to variations in chemical behavior and uses.
Eigenschaften
Molekularformel |
C7H5Cl2NO |
---|---|
Molekulargewicht |
190.02 g/mol |
IUPAC-Name |
4,5-dichloro-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-6(8)7(9)5(3-11)2-10-4/h2-3H,1H3 |
InChI-Schlüssel |
DVTGCTDRRPKXLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.